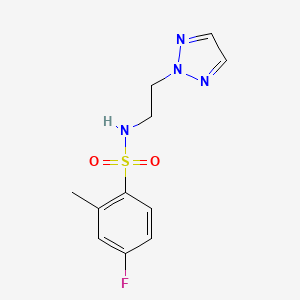

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Description

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide-triazole hybrid compound characterized by a 4-fluoro-2-methylbenzenesulfonamide group linked via an ethyl chain to a 1,2,3-triazole ring. Such hybrids are of significant interest in medicinal chemistry due to the pharmacophoric versatility of sulfonamides (known for enzyme inhibition and receptor modulation) and triazoles (valued for metabolic stability and hydrogen-bonding capacity) .

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O2S/c1-9-8-10(12)2-3-11(9)19(17,18)15-6-7-16-13-4-5-14-16/h2-5,8,15H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPCXEUHFLDGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with 4-fluoro-2-methylbenzenesulfonyl chloride and react it with 2H-1,2,3-triazole-2-ethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to maximize yield and purity, and purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorinated aromatic ring can be oxidized to form fluorinated derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Fluorinated benzoic acids or phenols.

Reduction: Sulfonamides or amines.

Substitution: Substituted triazoles or sulfonamides.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The triazole ring can interact with various biological targets, making it useful in drug discovery.

Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for its potential as an antimicrobial agent.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic ring can enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

Critical Analysis :

- The target compound’s synthesis likely employs click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole formation, contrasting with ’s cyclization-based approach .

- ’s low yield (28%) underscores the complexity of multi-heterocyclic systems, whereas the target compound’s simpler structure may offer better scalability.

Spectroscopic and Physicochemical Properties

IR and NMR data from analogs provide insights:

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of the fluoro and sulfonamide groups enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have reported that this compound exhibits significant antimicrobial properties against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 4 |

| Methicillin-resistant S. aureus | >125 |

| Enterococcus spp. | 1 - 32 |

The compound demonstrated effective inhibition of biofilm formation and showed bacteriostatic properties at lower concentrations, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. The results indicate that it exhibits cytotoxic effects against several cancer cell lines.

IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | <10 |

| SKOV-3 | 7.87 - 70.53 |

| MCF-7 | 11.20 - 93.46 |

Compounds with similar structures have shown promising results in reducing cell viability, particularly in HeLa cells where the IC50 was notably low .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with bacterial folate synthesis.

- Disruption of Membrane Integrity : Higher concentrations can destabilize cellular membranes leading to hemolysis .

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of clinical strains of Staphylococcus and Enterococcus, suggesting its utility in treating infections caused by resistant bacteria .

- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that the compound's derivatives displayed significant cytotoxicity, with some showing IC50 values below 10 µg/mL, indicating strong potential for further development as an anticancer agent .

- Biofilm Inhibition : The ability to inhibit biofilm formation in Staphylococcus strains highlights its potential application in preventing chronic infections associated with biofilms .

Q & A

Q. What are the recommended synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the 4-fluoro-2-methylbenzenesulfonyl chloride intermediate through chlorosulfonation of 4-fluoro-2-methylbenzene.

- Step 2 : React with 2-(2H-1,2,3-triazol-2-yl)ethylamine via nucleophilic substitution. Key parameters include temperature (0–5°C to minimize side reactions), solvent (dry DCM or THF), and stoichiometric excess of the amine (1.2–1.5 equivalents) .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water mixture). Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The triazole protons (δ 7.8–8.1 ppm) and sulfonamide NH (δ 10.2–10.5 ppm) are diagnostic .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- Crystallography :

- Grow single crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement, applying restraints for disordered atoms (common in flexible ethyl-triazole chains) .

- Validate with Mercury CSD for packing analysis and void visualization .

Q. What are the known biological targets or pharmacological activities associated with this sulfonamide-triazole hybrid?

- Methodological Answer : While direct data on this compound is limited, structurally related sulfonamide-triazole hybrids exhibit:

- TRPM8 Antagonism : Test in calcium flux assays using HEK293 cells expressing TRPM8 channels (IC₅₀ determination) .

- CNS Penetration : Screen in blood-brain barrier (BBB) models (e.g., PAMPA-BBB assay) or positron emission tomography (PET) ligand development for orexin receptors .

Advanced Research Questions

Q. What strategies address low crystallinity during X-ray diffraction analysis of this compound?

- Methodological Answer :

- Crystal Engineering : Co-crystallize with co-formers (e.g., succinic acid) or use mixed solvents (e.g., DCM/methanol) to enhance lattice stability .

- Twinned Data Refinement : In SHELXL , apply TWIN/BASF commands for twin-law correction (common in sulfonamides due to flexible substituents) .

- Temperature Control : Collect data at 100 K to reduce thermal motion artifacts .

Q. How to resolve contradictions between computational predictions (e.g., docking) and experimental binding data for this compound?

- Methodological Answer :

- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., AMBER/GROMACS) to account for protein flexibility and solvation effects .

- Binding Assay Optimization : Use radiolabeled analogs (e.g., ¹⁸F for PET) to quantify target engagement in vivo .

- Metabolite Screening : Check for in situ degradation (e.g., sulfonamide hydrolysis) via LC-MS to explain reduced activity .

Q. What synthetic methodologies achieve regioselective incorporation of the 1,2,3-triazole moiety?

- Methodological Answer :

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-azidoethylamine to ensure 1,4-regioselectivity .

- Metal-Free Approaches : Employ strain-promoted azide-alkyne cycloaddition (SPAAC) for biocompatible applications .

- Iodide Ion Modulation : Recent methods using KI enhance α-C(sp³)−H triazolization of ethers, applicable to ethyl-linked analogs .

Q. What in vivo models are appropriate for studying its CNS penetration and pharmacokinetics?

- Methodological Answer :

- Rodent Models : Administer via intravenous (IV) or oral routes, followed by brain/plasma ratio analysis (LC-MS/MS). Monitor metabolites like sulfonamide cleavage products .

- Microdialysis : Measure unbound compound concentrations in rodent cerebrospinal fluid (CSF) .

- PET Imaging : Synthesize ¹⁸F/¹¹C-labeled analogs (e.g., replace fluorine with ¹⁸F) for real-time BBB transit quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.